

# Succinic Anhydride-d4: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Succinic anhydride-d4

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This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **succinic anhydride-d4**. This deuterated analog of succinic anhydride is a valuable tool in various scientific disciplines, particularly in mass spectrometry-based quantitative analysis, protein modification, and as a non-cleavable linker in the development of antibody-drug conjugates (ADCs).

## Core Chemical and Physical Properties

**Succinic anhydride-d4**, also known as tetrahydro-2,5-furandione-3,3,4,4-d4, is a stable, isotopically labeled compound. The deuterium labeling provides a distinct mass shift, making it an excellent internal standard for quantitative mass spectrometry assays and a tracer for metabolic studies.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> D <sub>4</sub> O <sub>3</sub>	
Molecular Weight	104.10 g/mol	[1]
Appearance	White solid / Colorless needles or crystalline solid	
Melting Point	118-120 °C	
Boiling Point	261 °C	[2]
Isotopic Purity	≥98 atom % D	
Mass Shift	M+4	

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of **succinic anhydride-d4**. While experimental spectra for the deuterated compound are not readily available in public databases, predicted data and data for the unlabeled analog provide valuable insights.

Spectroscopic Data	Description
$^1\text{H}$ NMR	Due to the deuteration at the 2 and 3 positions, the proton NMR spectrum of succinic anhydride-d4 is expected to show a significant reduction or absence of signals corresponding to the methylene protons.
$^{13}\text{C}$ NMR	The $^{13}\text{C}$ NMR spectrum of the unlabeled succinic anhydride shows a peak for the carbonyl carbons and a peak for the methylene carbons. In the deuterated version, the signals for the deuterated carbons will be significantly broadened and reduced in intensity.
FTIR	The FTIR spectrum of succinic anhydride is characterized by two distinct carbonyl stretching peaks due to symmetric and asymmetric stretching of the C=O bonds in the anhydride group.[3] These peaks are typically observed in the regions of 1870-1845 $\text{cm}^{-1}$ and 1800-1775 $\text{cm}^{-1}$ . The C-D stretching vibrations would be expected at lower frequencies compared to C-H stretching.
Mass Spectrometry	The electron ionization mass spectrum of unlabeled succinic anhydride shows a molecular ion peak and characteristic fragmentation patterns.[4] For succinic anhydride-d4, the molecular ion peak will be observed at m/z corresponding to its deuterated mass.

## Experimental Protocols

### Synthesis of Succinic Anhydride-d4 (General Method)

A specific, detailed experimental protocol for the synthesis of **succinic anhydride-d4** is not readily available in the public domain. However, it can be synthesized from commercially available succinic acid-d4 using established methods for the dehydration of dicarboxylic acids.

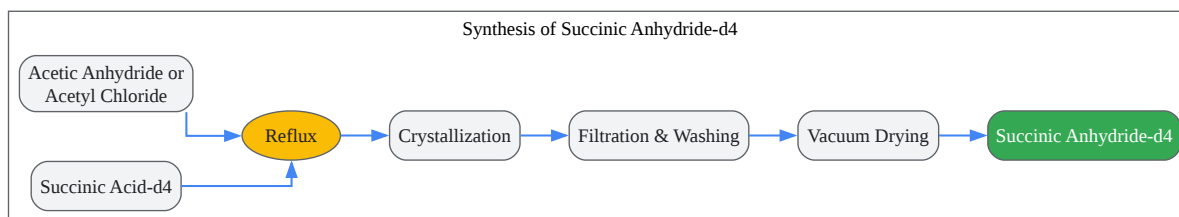
The following is a general procedure adapted from the synthesis of unlabeled succinic anhydride.<sup>[5][6][7]</sup>

Materials:

- Succinic acid-d4
- Acetic anhydride or Acetyl chloride
- Anhydrous ether
- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Büchner funnel and filter flask

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine succinic acid-d4 and an excess of acetic anhydride (or acetyl chloride).
- Heat the mixture under reflux until the succinic acid-d4 has completely dissolved. This may take 1-2 hours.
- Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystalline **succinic anhydride-d4** by vacuum filtration using a Büchner funnel.
- Wash the crystals with two portions of cold, anhydrous ether.
- Dry the product under vacuum to remove any residual solvent.



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A generalized workflow for the synthesis of **succinic anhydride-d4**.

## Protein Modification via Acylation of Amines (General Protocol)

**Succinic anhydride-d4** can be used to modify primary amine groups in proteins, such as the  $\epsilon$ -amino group of lysine residues.[8][9][10] This reaction, known as succinylation, results in the formation of an amide bond and the introduction of a carboxyl group, which can alter the charge and properties of the protein.

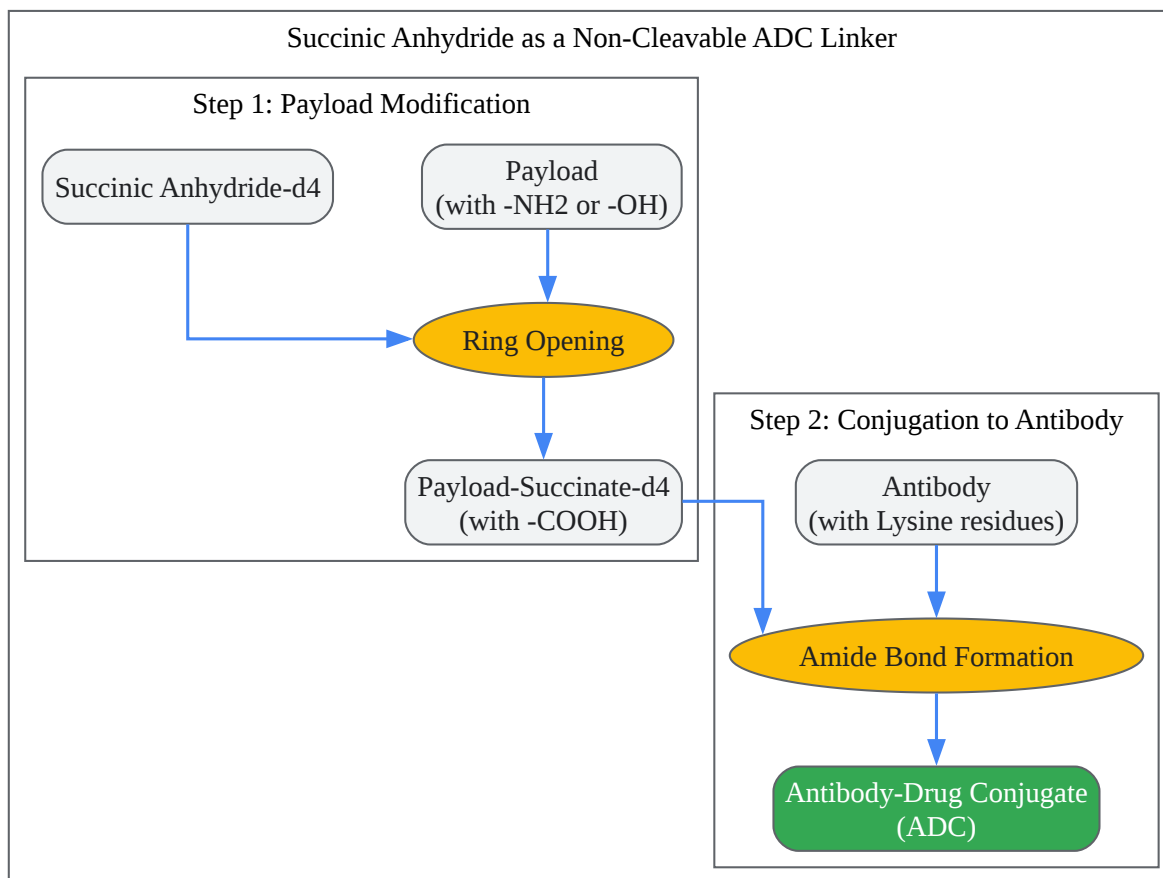
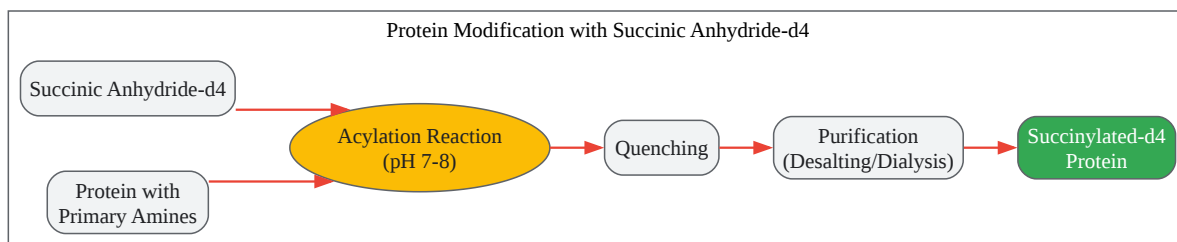
Materials:

- Protein of interest
- **Succinic anhydride-d4**
- Aqueous buffer (e.g., phosphate or bicarbonate buffer, pH 7-8)
- Organic solvent (e.g., DMSO or DMF) to dissolve the anhydride
- Desalting column or dialysis membrane

Procedure:

- Dissolve the protein of interest in the aqueous buffer to a known concentration.

- Prepare a stock solution of **succinic anhydride-d4** in a minimal amount of an appropriate organic solvent.
- Slowly add a molar excess of the **succinic anhydride-d4** solution to the stirring protein solution. The reaction is typically carried out at room temperature for 1-2 hours.
- Monitor the reaction progress if necessary using appropriate analytical techniques.
- Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).
- Remove the excess unreacted **succinic anhydride-d4** and byproducts by desalting or dialysis.



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